molecular formula C15H17NO3 B1297148 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid CAS No. 436811-31-3

4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid

Cat. No. B1297148
M. Wt: 259.3 g/mol
InChI Key: MBSZERUOZLOTSH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 20 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aliphatic), 1 imine (aliphatic) and 1 hydroxyl group . It contains a total of 36 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

The molecular formula of 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid is C15H17NO3 . More detailed physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Potential Applications of Salicylic Acid Derivatives : A study focused on the synthesis, characterization, and application of 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, a salicylic acid derivative, highlights the compound's anti-inflammatory and analgesic activities through COX-inhibition. Despite adverse effects noted in similar compounds, the study presents this derivative as a promising alternative for drug development, potentially implying research avenues for related compounds like 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid in exploring new therapeutic agents (Yudy Tjahjono et al., 2022).

Chemical Properties and Degradation

  • Stability and Degradation Pathways of Nitisinone : Research on nitisinone (NTBC), a compound with a structure hinting at the complexity of chemical stability and degradation processes, suggests that understanding the stability and degradation pathways of compounds can contribute significantly to their application in medical fields. This study's methodologies and findings could be relevant to studying the stability and degradation of 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid (H. Barchańska et al., 2019).

Pharmacokinetic Analysis

  • Pharmacokinetic Modeling for Safety Assessment : A physiologically-based pharmacokinetic analysis of benzoic acid in various species, including rats, guinea pigs, and humans, provides insights into interspecies variation in metabolism and toxicity. Such pharmacokinetic modeling is crucial for assessing the safety of chemical compounds, including their dietary exposure implications, and could inform similar research on related compounds (Timothy E Hoffman & W. Hanneman, 2017).

Antituberculosis Activity

  • Antituberculosis Activity of Organotin Complexes : Exploring the antituberculosis activity of organotin complexes with carboxylic acids showcases the potential for developing new antimicrobial agents. This research angle may offer a pathway for investigating the bioactivity of compounds like 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid against infectious diseases (Humaira Iqbal et al., 2015).

properties

IUPAC Name

4-[(3,3-dimethyl-5-oxocyclohexylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2)8-12(7-13(17)9-15)16-11-5-3-10(4-6-11)14(18)19/h3-6H,7-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSZERUOZLOTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NC2=CC=C(C=C2)C(=O)O)CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349444
Record name 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid

CAS RN

436811-31-3
Record name 4-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,3-Dimethyl-5-oxo-cyclohexylideneamino)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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